1-Cyclohexyl-4-methoxy-benzene
Overview
Description
1-Cyclohexyl-4-methoxy-benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a methoxy group at the para position and a cyclohexyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-methoxy-benzene can be synthesized through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. In this case, 4-methoxyphenol can be reacted with cyclohexyl bromide in the presence of a strong base like sodium hydride to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-methoxy-benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can be reduced to form a cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under high pressure and temperature.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1-Cyclohexyl-4-methoxy-cyclohexane.
Substitution: 1-Cyclohexyl-2,4-dimethoxybenzene or 1-Cyclohexyl-4-methoxy-2-nitrobenzene.
Scientific Research Applications
1-Cyclohexyl-4-methoxy-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-methoxy-benzene involves its interaction with specific molecular targets. For instance, as a sigma-2 receptor ligand, it can induce cell death via mitochondrial superoxide production and caspase activation . This pathway is crucial for its potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
1-Cyclohexyl-4-hydroxy-benzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Cyclohexyl-4-ethoxy-benzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-Cyclohexyl-4-methyl-benzene: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 1-Cyclohexyl-4-methoxy-benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to its analogs.
Properties
IUPAC Name |
1-cyclohexyl-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJPDZNZPQKZGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976786 | |
Record name | 1-Cyclohexyl-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-36-5 | |
Record name | 1-Cyclohexyl-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC6338 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexyl-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CYCLOHEXYLANISOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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